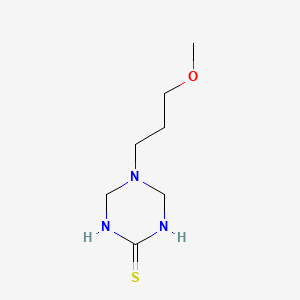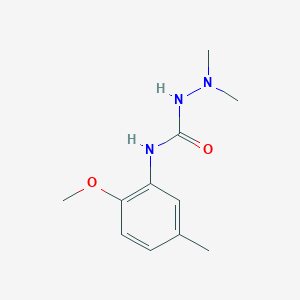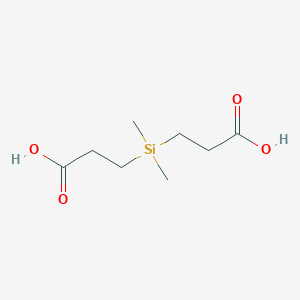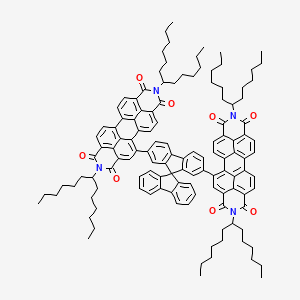
SF-Pdi
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of SF-Pdi involves the attachment of spirofluorene to perylene diimide. This process typically includes the use of spirofluorene as a π-bridge to connect two perylene diimide units. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts to facilitate the coupling reaction .
Industrial Production Methods
Industrial production of this compound focuses on optimizing the yield and purity of the compound. This involves scaling up the synthetic routes and employing advanced purification techniques such as column chromatography and recrystallization. The goal is to produce this compound in large quantities while maintaining its structural integrity and photophysical properties .
化学反応の分析
Types of Reactions
SF-Pdi undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different oxidation states, which can alter its electronic properties.
Reduction: Reduction reactions can be used to modify the electronic structure of this compound, making it suitable for specific applications.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of perylene diimide derivatives with different oxidation states, while substitution reactions can yield a variety of functionalized this compound compounds .
科学的研究の応用
SF-Pdi has a wide range of scientific research applications, including:
Chemistry: this compound is used as a building block for the synthesis of complex organic molecules and materials.
Biology: Its photophysical properties make it useful in biological imaging and as a fluorescent probe.
Medicine: this compound derivatives are being explored for their potential use in photodynamic therapy and drug delivery systems.
Industry: This compound is used in the development of organic solar cells, light-emitting diodes, and other optoelectronic devices
作用機序
The mechanism of action of SF-Pdi involves its ability to absorb light and undergo photoinduced electron transfer processes. This makes it an effective material for use in organic solar cells, where it acts as an electron acceptor. The molecular targets and pathways involved include the interaction of this compound with donor materials, leading to the generation of charge carriers and the conversion of light into electrical energy .
類似化合物との比較
SF-Pdi is often compared with other non-fullerene acceptors used in organic solar cells, such as Y6 and ITIC. While these compounds share similar applications, this compound stands out due to its unique spirofluorene bridge, which enhances its photophysical properties and stability. Other similar compounds include perylene diimide dimers and fullerene derivatives .
特性
分子式 |
C125H136N4O8 |
|---|---|
分子量 |
1822.4 g/mol |
IUPAC名 |
11-[7'-[6,8,17,19-tetraoxo-7,18-di(tridecan-7-yl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaen-11-yl]-9,9'-spirobi[fluorene]-2'-yl]-7,18-di(tridecan-7-yl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone |
InChI |
InChI=1S/C125H136N4O8/c1-9-17-25-33-45-79(46-34-26-18-10-2)126-117(130)93-67-61-87-89-63-69-97-113-101(123(136)128(121(97)134)81(49-37-29-21-13-5)50-38-30-22-14-6)75-99(109(115(89)113)91-65-71-95(119(126)132)111(93)107(87)91)77-57-59-85-86-60-58-78(74-106(86)125(105(85)73-77)103-55-43-41-53-83(103)84-54-42-44-56-104(84)125)100-76-102-114-98(122(135)129(124(102)137)82(51-39-31-23-15-7)52-40-32-24-16-8)70-64-90-88-62-68-94-112-96(72-66-92(108(88)112)110(100)116(90)114)120(133)127(118(94)131)80(47-35-27-19-11-3)48-36-28-20-12-4/h41-44,53-76,79-82H,9-40,45-52H2,1-8H3 |
InChIキー |
FYQVTINZMWVMSE-UHFFFAOYSA-N |
正規SMILES |
CCCCCCC(CCCCCC)N1C(=O)C2=C3C(=CC=C4C3=C(C=C2)C5=C6C4=C(C=C7C6=C(C=C5)C(=O)N(C7=O)C(CCCCCC)CCCCCC)C8=CC9=C(C=C8)C2=C(C93C4=CC=CC=C4C4=CC=CC=C34)C=C(C=C2)C2=C3C4=CC=C5C6=C(C=CC(=C46)C4=C3C3=C(C=C4)C(=O)N(C(=O)C3=C2)C(CCCCCC)CCCCCC)C(=O)N(C5=O)C(CCCCCC)CCCCCC)C1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



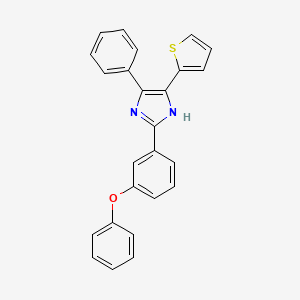




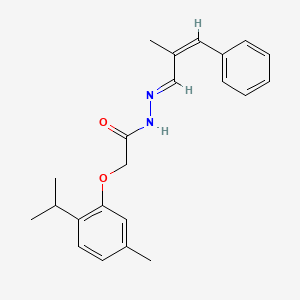
![4-bromo-2-((E)-{[oxo(2-toluidino)acetyl]hydrazono}methyl)phenyl 4-methylbenzoate](/img/structure/B11943371.png)
